N-dodecyldeoxynojirimycin

Description

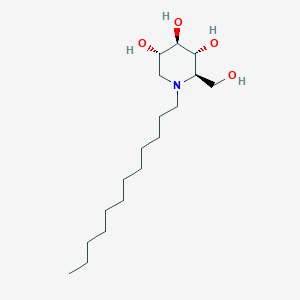

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXAKMAAZJJHCB-XMTFNYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431312 | |

| Record name | N-DODECYL-1-DEOXYNOJIRIMYCIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79206-22-7 | |

| Record name | N-DODECYL-1-DEOXYNOJIRIMYCIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Structural Characterization of N-dodecyldeoxynojirimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of N-dodecyldeoxynojirimycin (N-dodecyl-DNJ), a potent inhibitor of α-glucosidases with significant therapeutic potential. This document details the chemical synthesis via reductive amination, presents key structural data, and illustrates its mechanism of action.

Synthesis of this compound

The primary synthetic route to this compound is through the reductive amination of 1-deoxynojirimycin (DNJ) with dodecanal. This method forms the basis of a straightforward and efficient synthesis.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the N-alkylation of deoxynojirimycin and its derivatives.[1][2][3][4]

Materials:

-

1-Deoxynojirimycin (DNJ)

-

Dodecanal

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[5][6][7][8]

-

Methanol (anhydrous)

-

Dichloromethane (anhydrous)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Reaction Setup: To a solution of 1-deoxynojirimycin (1.0 eq) in anhydrous methanol, add dodecanal (1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. If using sodium triacetoxyborohydride, the reaction is typically performed in dichloromethane, and the reducing agent is added at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.[6][7]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford pure this compound.

Reagents and Their Roles

| Reagent | Role |

| 1-Deoxynojirimycin | Starting material, the piperidine core |

| Dodecanal | Alkylating agent, provides the dodecyl chain |

| Sodium Cyanoborohydride | Reducing agent for the intermediate imine[5][6] |

| Methanol/Dichloromethane | Solvent |

| Acetic Acid | Catalyst to promote imine formation[6] |

Structural Characterization

Due to the lack of publicly available experimental spectral data for this compound, this section provides the structural data for the parent compound, 1-deoxynojirimycin, as a reference. The expected modifications for the N-dodecyl derivative are described.

Physicochemical Properties of 1-Deoxynojirimycin

| Property | Value |

| Molecular Formula | C₆H₁₃NO₄ |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol |

Note: For this compound, the molecular formula would be C₁₈H₃₇NO₄ and the molecular weight would be 331.49 g/mol .

¹H NMR Spectral Data of 1-Deoxynojirimycin

The following data is for the parent compound, 1-deoxynojirimycin. For this compound, additional signals corresponding to the dodecyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups) would be observed in the upfield region (approx. 0.8-1.5 ppm), and the protons on the carbon adjacent to the nitrogen would show a downfield shift.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6-3.8 | m | 2H | H-6 |

| ~3.4-3.5 | m | 1H | H-2 |

| ~3.2-3.3 | m | 1H | H-4 |

| ~3.0-3.1 | m | 1H | H-3 |

| ~2.8-2.9 | dd | 1H | H-1eq |

| ~2.2-2.3 | t | 1H | H-1ax |

| ~2.0-2.1 | m | 1H | H-5 |

¹³C NMR Spectral Data of 1-Deoxynojirimycin

For this compound, additional signals for the twelve carbons of the dodecyl chain would be present in the upfield region (approx. 14-32 ppm). The carbons of the piperidine ring, particularly C-1 and C-5, would experience a shift due to the N-alkylation.

| Chemical Shift (δ) ppm | Assignment |

| ~79.5 | C-3 |

| ~71.0 | C-4 |

| ~70.5 | C-2 |

| ~62.5 | C-6 |

| ~60.0 | C-5 |

| ~49.5 | C-1 |

Mass Spectrometry Data of 1-Deoxynojirimycin

| m/z | Interpretation |

| 164.0923 | [M+H]⁺ |

| 146.0817 | [M+H - H₂O]⁺ |

| 128.0711 | [M+H - 2H₂O]⁺ |

| 110.0606 | [M+H - 3H₂O]⁺ |

For this compound, the expected [M+H]⁺ ion would be at m/z 332.2744. The fragmentation pattern would likely involve cleavages of the dodecyl chain.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Mechanism of Action: α-Glucosidase Inhibition

Caption: A diagram showing the competitive inhibition of α-glucosidase by this compound.

References

- 1. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-step synthesis of l-ido-1-deoxynojirimycin derivatives by reductive amination in water, “borrowing hydrogen” under neat conditions and deprotection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Impact of N-dodecyldeoxynojirimycin on Core Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecyldeoxynojirimycin (ND-DNJ) is a synthetic iminosugar that has garnered significant attention in the scientific community for its potent and specific effects on key biochemical pathways. As an N-alkylated derivative of deoxynojirimycin, ND-DNJ primarily targets the biosynthesis of glycosphingolipids (GSLs), a class of lipids crucial for various cellular functions. This technical guide provides an in-depth analysis of the biochemical pathways modulated by ND-DNJ and its analogues, offering a comprehensive resource for researchers in glycobiology and drug development. The guide details the compound's mechanism of action, presents quantitative data on its inhibitory effects, outlines experimental protocols for its study, and provides visual representations of the affected pathways and experimental workflows.

Introduction

Glycosphingolipids are integral components of eukaryotic cell membranes, playing pivotal roles in cell signaling, recognition, and adhesion. The dysregulation of GSL metabolism is implicated in a range of pathologies, including lysosomal storage disorders such as Gaucher disease, certain cancers, and metabolic disorders like type 2 diabetes.[1][2] this compound and other N-alkylated deoxynojirimycin analogues represent a promising class of therapeutic agents that function by modulating GSL biosynthesis.[3] This guide will focus on the core biochemical pathways affected by ND-DNJ, providing the necessary technical details for its study and application in a research and development context.

Primary Biochemical Pathway Affected: Glycosphingolipid Biosynthesis

The principal molecular target of this compound is Glucosylceramide Synthase (GCS) , the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[3][4] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[3][4] GlcCer is the precursor for the synthesis of a vast array of complex GSLs, including lactosylceramides, globosides, and gangliosides.

By competitively inhibiting GCS, ND-DNJ effectively reduces the cellular pool of GlcCer and, consequently, the levels of all downstream GSLs.[5][6] This "substrate reduction therapy" approach is the cornerstone of its therapeutic potential, particularly in lysosomal storage diseases where the accumulation of specific GSLs is pathogenic.

Secondary Biochemical Pathway Affected: N-linked Oligosaccharide Processing

While ND-DNJ, with its long C12 alkyl chain, is relatively specific for GCS, shorter-chain N-alkylated deoxynojirimycin analogues such as N-butyldeoxynojirimycin (NB-DNJ) and N-nonyldeoxynojirimycin (NN-DNJ) have been shown to also inhibit ER α-glucosidases I and II .[7][8] These enzymes are critical for the proper folding of glycoproteins in the endoplasmic reticulum (ER) through the calnexin/calreticulin cycle.

Inhibition of ER glucosidases leads to the accumulation of monoglucosylated N-linked glycans on newly synthesized glycoproteins, which can impair their folding and trafficking. This can result in ER stress and the unfolded protein response (UPR). It is important for researchers to consider this off-target effect, especially when using shorter-chain analogues.

Quantitative Data

| Compound | Target Enzyme | IC50 Value | Reference |

| N-Butyldeoxynojirimycin (NB-DNJ) | Glucosylceramide Synthase (GCS) | ~50 µM | [Inferred from various sources] |

| ER α-Glucosidase II | ~20 µM | [Inferred from various sources] | |

| N-Nonyldeoxynojirimycin (NN-DNJ) | Glucosylceramide Synthase (GCS) | 4 µM | [1] |

| Acid α-Glucosidase | 0.42 µM | [1] | |

| N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM) | Glucosylceramide Synthase (GCS) | 150 - 220 nM | [1] |

Treatment of cultured cells with N-alkylated DNJ analogues at concentrations that completely inhibit GSL biosynthesis has been shown to result in a 40-50% decrease in total GSL levels over a 16-hour period.[5]

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is based on the use of a fluorescently labeled ceramide analogue.

Materials:

-

Cell lysate or purified GCS enzyme preparation

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl2, and 1 mM DTT)

-

This compound or other inhibitors

-

Thin Layer Chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Fluorescence imager

Procedure:

-

Prepare a reaction mixture containing assay buffer, UDP-glucose, and the cell lysate/enzyme.

-

Add this compound or other inhibitors at desired concentrations and pre-incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding NBD-C6-ceramide.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding a chloroform:methanol (2:1, v/v) mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the resuspended lipids onto a TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Visualize the fluorescently labeled glucosylceramide product using a fluorescence imager and quantify the spot intensity.

Quantification of Cellular Glycosphingolipids by HPLC

This protocol involves the enzymatic release of GSL glycans, fluorescent labeling, and HPLC analysis.

Materials:

-

Cultured cells treated with or without this compound

-

Lipid extraction solvents (e.g., chloroform, methanol, water)

-

Endoglycoceramidase (EGCase) or Ceramide Glycanase

-

2-Aminobenzamide (2-AB) for fluorescent labeling

-

Sodium cyanoborohydride

-

HPLC system with a fluorescence detector

-

Amide-80 HPLC column

Procedure:

-

Harvest and wash the cells.

-

Extract total lipids from the cell pellet using a chloroform:methanol:water extraction method.

-

Isolate the GSL fraction by solid-phase extraction.

-

Digest the purified GSLs with EGCase or Ceramide Glycanase to release the oligosaccharide head groups.

-

Fluorescently label the released glycans with 2-AB by reductive amination.

-

Remove excess labeling reagents by solid-phase extraction.

-

Analyze the 2-AB labeled glycans by HPLC on an amide-silica column with a gradient of acetonitrile and an aqueous buffer.

-

Detect the separated glycans using a fluorescence detector (excitation ~330 nm, emission ~420 nm).

-

Quantify the GSLs by comparing the peak areas to those of known standards.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cellular GSL levels.

Conclusion

This compound and its analogues are powerful tools for the study of glycosphingolipid metabolism and hold significant therapeutic promise. Their primary mechanism of action is the inhibition of glucosylceramide synthase, leading to a reduction in cellular GSL levels. Researchers should be mindful of the potential for shorter-chain analogues to inhibit ER glucosidases, an effect that can be leveraged to study glycoprotein processing. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to investigate the biochemical effects of these compelling molecules. The continued exploration of N-alkylated deoxynojirimycins is poised to yield further insights into the roles of glycosphingolipids in health and disease and may lead to the development of novel therapeutics.

References

- 1. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Open Access) Identification of potent and selective glucosylceramide synthase inhibitors from a library of N-alkylated iminosugars. (2011) | Amar B. T. Ghisaidoobe | 36 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Glycosphingolipid Metabolic Pathway in Lysosomal Diseases [understandinggsl.com]

- 7. Glycosphingolipids: Structure, Metabolism, Functions, Analytical Methods and Biological Significance - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-dodecyldeoxynojirimycin as an inhibitor of alpha-glucosidase I and II

An In-depth Technical Guide on N-dodecyldeoxynojirimycin as an Inhibitor of Alpha-Glucosidase I and II

Introduction

This compound (N-dodecyl-DNJ) is a synthetic iminosugar, an alkylated derivative of 1-deoxynojirimycin (DNJ). DNJ and its analogs are potent inhibitors of α-glucosidases, enzymes that play a critical role in carbohydrate metabolism and glycoprotein processing.[1][2] Alpha-glucosidases I and II are resident enzymes of the endoplasmic reticulum (ER) that are fundamental to the proper folding of N-linked glycoproteins. By sequentially trimming terminal glucose residues from the oligosaccharide precursor attached to newly synthesized polypeptides, they facilitate the entry of these glycoproteins into the calnexin/calreticulin cycle, a key quality control checkpoint for protein folding. Inhibition of these enzymes leads to misfolded glycoproteins, a mechanism that has been exploited for therapeutic purposes, including antiviral and cancer therapies, as well as in the management of certain lysosomal storage diseases.[3] This guide provides a detailed overview of the inhibitory action of N-dodecyl-DNJ on α-glucosidases I and II, presenting quantitative data, experimental methodologies, and the broader biological context of this inhibition.

Mechanism of Inhibition

N-alkylated deoxynojirimycin derivatives, including N-dodecyl-DNJ, function as competitive inhibitors of α-glucosidase.[4][5][6] The nitrogen atom in the iminosugar ring mimics the positive charge of the oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of the glycosidic bond.[4] This allows the inhibitor to bind to the active site of the enzyme, preventing the substrate from binding. Kinetic studies have demonstrated that as the concentration of the N-alkyl-DNJ inhibitor increases, the maximal reaction velocity (Vmax) remains unchanged, while the Michaelis constant (Km) increases, which is characteristic of competitive inhibition.[4] The interaction between the inhibitor and the enzyme is primarily driven by electrostatic forces, hydrogen bonds, and hydrophobic interactions.[5][7]

References

- 1. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antiglycogenolytic action of 1-deoxynojirimycin results from a specific inhibition of the alpha-1,6-glucosidase activity of the debranching enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]

- 7. researchgate.net [researchgate.net]

N-dodecyldeoxynojirimycin: A Technical Guide to Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecyldeoxynojirimycin (ND-DNJ) is a synthetic iminosugar that has garnered significant interest in the scientific community for its potent biological activities, primarily as an inhibitor of glycosphingolipid (GSL) biosynthesis. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of ND-DNJ. It is intended to serve as a resource for researchers and professionals involved in the study and development of this and related compounds. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound is an N-alkylated derivative of deoxynojirimycin (DNJ), a glucose analogue. The addition of the twelve-carbon (dodecyl) alkyl chain to the imino sugar ring significantly enhances its biological activity, particularly its ability to inhibit the enzyme glucosylceramide synthase (GCS), also known as ceramide glucosyltransferase (CGT).[1][2] GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids, a diverse class of lipids involved in numerous cellular processes, including cell signaling, growth, and adhesion. By inhibiting GCS, ND-DNJ effectively depletes cellular levels of GSLs, a mechanism that is being explored for the treatment of certain cancers, lysosomal storage disorders, and viral infections. Understanding the cellular pharmacokinetics and metabolic fate of ND-DNJ is crucial for its development as a therapeutic agent.

Cellular Uptake of this compound

The cellular uptake of N-alkylated deoxynojirimycin analogues, including those with long alkyl chains, is characterized as being extremely rapid.[1][3] This rapid entry into the cell is a key factor in its potent inhibitory activity.

Quantitative Data on Cellular Uptake

While precise quantitative uptake rates for this compound are not extensively documented in the literature, studies on analogous N-alkylated DNJ compounds provide significant insights. The uptake is so rapid that it has been challenging to measure precise kinetics.

| Parameter | Observation | Cell Line | Reference |

| Time to Onset of Action | < 1 minute | HL60 | [1][3] |

| Effect of Alkyl Chain Length | Uptake rapidity is independent of the N-alkyl chain length (C4, C9, C18). | HL60 | [1][3] |

| Cellular Retention | Longer alkyl chains (e.g., C18) lead to significantly greater cellular retention compared to shorter chains (C4, C9). | HL60 | [1][3] |

Table 1: Summary of Cellular Uptake Characteristics of N-alkylated Deoxynojirimycin Analogues.

Metabolism of this compound

Current research suggests that this compound primarily acts as a stable inhibitor of its target enzyme, glucosylceramide synthase, and is not significantly metabolized by cells.[4] The focus of most studies has been on its mechanism of action as an inhibitor rather than its metabolic transformation. The stability of the compound is consistent with the prolonged cellular retention observed with long-chain N-alkylated DNJ analogues.[1][3]

Mechanism of Action: Inhibition of Glucosylceramide Synthase

The primary molecular target of ND-DNJ is glucosylceramide synthase (GCS), an enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[2] This is the initial step in the synthesis of a vast array of complex glycosphingolipids.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of N-alkylated DNJ analogues against GCS is dependent on the length of the N-alkyl chain.

| Compound | IC50 (in vitro) | Target Enzyme | Reference |

| N-butyl-deoxynojirimycin | ~50 µM | Ceramide Glucosyltransferase | [1] |

| N-nonyl-deoxynojirimycin | Not specified, but more potent than N-butyl-DNJ | Ceramide Glucosyltransferase | [1] |

| This compound | Not explicitly stated, but potency increases with chain length | Glucosylceramide Synthase | [5] |

Table 2: Inhibitory Concentration (IC50) of N-alkylated Deoxynojirimycin Analogues.

Experimental Protocols

Assay for Cellular Uptake via Inhibition of Glycosphingolipid Biosynthesis

This protocol indirectly measures the uptake of ND-DNJ by quantifying its inhibitory effect on the incorporation of a radiolabeled precursor into newly synthesized glycosphingolipids.[3]

Materials:

-

Cell culture medium (e.g., RPMI 1640), glucose-free

-

Dialyzed Fetal Calf Serum (FCS)

-

[14C]galactose

-

This compound (ND-DNJ)

-

Phosphate Buffered Saline (PBS)

-

Scintillation fluid and counter

Procedure:

-

Culture cells (e.g., HL60) to the desired density.

-

Pellet the cells by centrifugation and resuspend in pre-warmed, glucose-free medium containing 10% dialyzed FCS.

-

Add ND-DNJ at the desired concentration.

-

Immediately add [14C]galactose to the cell suspension.

-

Incubate for a short period (e.g., 1-30 minutes) at 37°C.

-

Stop the reaction by adding ice-cold PBS and pellet the cells by centrifugation.

-

Wash the cells with PBS to remove unincorporated [14C]galactose.

-

Extract the lipids from the cell pellet.

-

Separate the glycosphingolipids by thin-layer chromatography (TLC).

-

Quantify the amount of radiolabel incorporated into the glycosphingolipid fraction using a scintillation counter.

-

Compare the radioactivity in ND-DNJ-treated cells to untreated control cells to determine the extent of inhibition, which serves as a proxy for cellular uptake.

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol measures the activity of GCS in cell lysates and can be used to determine the IC50 of inhibitors like ND-DNJ.[5]

Materials:

-

Cell lysis buffer

-

Protein assay kit

-

Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)

-

UDP-glucose

-

This compound (ND-DNJ)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Fluorescence imaging system

Procedure:

-

Prepare whole-cell lysates from the desired cell line.

-

Determine the protein concentration of the lysates.

-

Set up reaction tubes containing cell lysate, fluorescent ceramide substrate, and UDP-glucose in a suitable buffer.

-

Add varying concentrations of ND-DNJ to the reaction tubes.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reactions by adding a suitable solvent (e.g., chloroform/methanol).

-

Extract the lipids.

-

Spot the lipid extracts onto a TLC plate and develop the chromatogram to separate the fluorescent ceramide substrate from the fluorescent glucosylceramide product.

-

Visualize and quantify the fluorescent spots using a fluorescence imaging system.

-

Calculate the percentage of GCS activity at each ND-DNJ concentration relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of glucosylceramide synthase with rapid cellular uptake. The long N-alkyl chain contributes to its high inhibitory efficacy and prolonged cellular retention. While the precise quantitative details of its uptake and metabolism are areas for future research, the existing data provide a strong foundation for its continued investigation as a therapeutic agent. The experimental protocols outlined in this guide offer standardized methods for assessing the cellular effects of ND-DNJ and similar compounds, facilitating further research and development in this promising field.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. researchgate.net [researchgate.net]

- 3. Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Effect of 1-Deoxynojirimycin from Mulberry Leaves on db/db Diabetic Mice Using Liquid Chromatography-Mass Spectrometry Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uaf.edu [uaf.edu]

A Technical Guide to the Structure-Activity Relationship of N-Alkylated Deoxynojirimycin Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-alkylated 1-deoxynojirimycin (DNJ) analogs, potent inhibitors of α-glucosidases. It covers their mechanism of action, the impact of structural modifications on inhibitory activity, detailed experimental protocols, and quantitative data to inform rational drug design and development.

Introduction: Deoxynojirimycin and Its Therapeutic Potential

1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid, an iminosugar, first isolated from the roots of mulberry trees.[1] Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural alteration is fundamental to their biological activity. At physiological pH, the ring nitrogen of DNJ is protonated, allowing it to mimic the positively charged oxocarbenium ion transition state that occurs during the enzymatic hydrolysis of glycosidic bonds.[1] This makes DNJ a powerful competitive inhibitor of α-glucosidases, enzymes crucial for the digestion of carbohydrates in the small intestine.[1][2]

By inhibiting these enzymes, DNJ and its analogs can delay the absorption of glucose, leading to a reduction in postprandial blood glucose levels. This mechanism is the basis for their use in managing type 2 diabetes mellitus.[1] Furthermore, α-glucosidases are involved in the processing of N-linked glycoproteins on various viruses, making their inhibitors potential broad-spectrum antiviral agents.[1]

While DNJ itself is a potent inhibitor, its high water solubility and in-vivo instability can limit its bioavailability.[1] N-alkylation of the piperidine nitrogen has emerged as a key strategy to overcome these limitations and modulate the compound's inhibitory potency and selectivity. Two N-alkylated DNJ analogs, Miglitol (N-hydroxyethyl-DNJ) and Miglustat (N-butyl-DNJ), are clinically approved drugs for type 2 diabetes and Gaucher's disease, respectively, highlighting the therapeutic success of this chemical modification.[1][3]

Mechanism of α-Glucosidase Inhibition

The inhibitory action of N-alkylated DNJ analogs is primarily competitive. The protonated piperidine ring mimics the transition state of the natural substrate (e.g., a disaccharide), allowing it to bind with high affinity to the enzyme's active site. This binding event blocks the access of the natural substrate, thereby preventing its hydrolysis into absorbable monosaccharides.

Caption: Competitive inhibition of α-glucosidase by N-alkylated DNJ analogs.

Structure-Activity Relationship (SAR) Analysis

The modification of the nitrogen atom on the DNJ core provides a powerful handle to tune the molecule's biological properties. The size, length, and functionality of the N-alkyl substituent directly influence the inhibitory potency and selectivity.

Influence of N-Alkyl Chain Length and Hydrophobicity

A primary driver of increased inhibitory potency is the addition of a hydrophobic alkyl chain to the DNJ nitrogen. This modification allows for additional hydrophobic interactions with non-polar amino acid residues within or near the enzyme's active site.

-

Short to Medium Chains: Increasing the alkyl chain length from methyl to nonyl generally leads to a significant increase in inhibitory activity against α-glucosidases. For example, N-butyl-DNJ (Miglustat) and N-nonyl-DNJ are considerably more potent than DNJ itself.[4]

-

Optimal Length: There is typically an optimal chain length for maximal potency, after which further increases in length can lead to a decrease in activity. This may be due to steric hindrance or the substituent extending beyond the optimal hydrophobic pocket.

-

Hydrophobicity and Bioavailability: While increasing hydrophobicity enhances enzyme inhibition, it also affects the pharmacokinetic properties of the analog, potentially improving membrane permeability and oral bioavailability.

Impact of Functional Groups and Bulky Substituents

The introduction of functional groups or bulky moieties onto the N-substituent can lead to more specific interactions and modulate selectivity.

-

Hydroxyl Groups: The presence of a hydroxyl group, as in N-hydroxyethyl-DNJ (Miglitol), can provide additional hydrogen bonding opportunities within the active site, influencing the binding affinity and selectivity profile.[1]

-

Aromatic and Bulky Groups: N-benzyl and other bulky substituents can engage in π-π stacking or further hydrophobic interactions. Molecular docking studies have shown that interactions like hydrogen bonds and π-π stacking play a significant role in the activity of these more complex analogs.[2]

-

Selectivity: Different α-glucosidases (e.g., sucrase, maltase, isomaltase) have distinct active site topographies. The shape and functionality of the N-substituent can be tailored to achieve selective inhibition of a specific enzyme, which can be advantageous in reducing side effects.

Caption: Key structure-activity relationships for N-alkylated DNJ analogs.

Quantitative Data on α-Glucosidase Inhibition

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative N-substituted DNJ analogs against yeast α-glucosidase. This data illustrates the impact of modifying the N-alkyl substituent on inhibitory potency.

| N-Substituent | Analog Name | Yeast α-Glucosidase IC50 (µM) | Reference |

| -H | 1-Deoxynojirimycin (DNJ) | 222.4 ± 0.5 | [2] |

| -CH₂CH₂OH | Miglitol | ~50-100 (enzyme dependent) | [1] |

| -CH₂(CH₂)₂CH₃ | N-Butyl-DNJ (Miglustat) | ~20-50 | [4] |

| -CH₂(CH₂)₇CH₃ | N-Nonyl-DNJ | 0.42 | [5] |

| Benzyl-derivative 1 | Compound 40 | 160.5 ± 0.6 | [2] |

| Benzyl-derivative 2 | Compound 43 | 30.0 ± 0.6 | [2] |

| Positive Control | Acarbose | 822.0 ± 1.5 | [2] |

Note: IC50 values can vary based on enzyme source and assay conditions. The data presented is for comparative purposes.

Experimental Protocols

Detailed and reproducible methodologies are critical for SAR studies. Below are representative protocols for the synthesis and enzymatic evaluation of N-alkylated DNJ analogs.

Synthesis: Reductive Amination Protocol

A common and effective method for N-alkylation of the DNJ core is reductive amination. This involves reacting the secondary amine of DNJ with an aldehyde or ketone in the presence of a reducing agent.

Workflow for Synthesis and Biological Evaluation:

Caption: General experimental workflow for the SAR study of N-alkylated DNJ analogs.

Detailed Methodology:

-

Dissolution: Dissolve 1-deoxynojirimycin (1.0 eq) in a suitable solvent such as methanol or dimethylformamide (DMF).

-

Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.1-1.5 eq) to the solution.

-

pH Adjustment (if necessary): For some reactions, the addition of a mild acid like acetic acid can catalyze the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the stirred reaction mixture at room temperature. Alternative reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over Pd/C).

-

Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel or ion-exchange chromatography) to yield the pure N-alkylated DNJ analog.

-

Characterization: Confirm the structure of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: α-Glucosidase Inhibition Assay

This in vitro assay quantifies the inhibitory potency of the synthesized analogs by measuring the enzymatic activity of α-glucosidase in their presence.

Methodology:

-

Reagent Preparation:

-

Buffer: Prepare a 0.1 M phosphate buffer at pH 6.8.

-

Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL) in the phosphate buffer.

-

Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 10 mM) in the phosphate buffer.

-

Inhibitor Solutions: Prepare stock solutions of the synthesized DNJ analogs in 1% DMSO and perform serial dilutions in the phosphate buffer to achieve a range of test concentrations.

-

Stopping Reagent: Prepare a 0.1 M solution of sodium carbonate (Na₂CO₃).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 10 µL of the enzyme solution.

-

Add 50 µL of the inhibitor solution at various concentrations (or buffer for control wells).

-

Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding 60 µL of the Na₂CO₃ solution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic hydrolysis of pNPG.

-

-

Data Analysis:

-

The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression analysis.

-

Conclusion and Future Directions

The N-alkylation of 1-deoxynojirimycin is a highly effective and clinically validated strategy for developing potent and selective α-glucosidase inhibitors. The structure-activity relationships clearly demonstrate that increasing the hydrophobicity and tailoring the functionality of the N-substituent are key to enhancing inhibitory activity. The interplay between chain length, steric bulk, and the introduction of functional groups allows for the fine-tuning of the molecule's interaction with the enzyme active site.

Future research in this area will likely focus on the design of novel N-substituents that can exploit more specific interactions within the enzyme active site to achieve even greater potency and selectivity. The development of analogs with optimized pharmacokinetic profiles will also be crucial for improving their therapeutic utility. The continued application of rational design, guided by SAR data and computational modeling, holds great promise for the discovery of next-generation DNJ-based therapeutics for diabetes, viral infections, and other glycosidase-related disorders.

References

- 1. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of therapeutic potential of N-alkylated 1-deoxynojirimycin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In silico modeling of N-dodecyldeoxynojirimycin binding to glucosylceramide synthase

An In-Depth Technical Guide to the In Silico Modeling of N-dodecyldeoxynojirimycin Binding to Glucosylceramide Synthase

Introduction

Glucosylceramide synthase (GCS, EC 2.4.1.80) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids.[1] This pathway is critical for cell function, and its dysregulation is implicated in various lysosomal storage diseases, such as Gaucher and Niemann-Pick syndromes, as well as in cancer progression.[2][3] Consequently, GCS has emerged as a significant pharmacological target.[3][4]

N-alkylated iminosugars, such as this compound (ND-DNJ), are potent inhibitors of GCS.[5] Understanding the precise molecular interactions between these inhibitors and the enzyme's active site is crucial for the rational design of more effective and specific therapeutic agents. In silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics (MD) simulations, provide powerful tools to elucidate these interactions at an atomic level.[2][6]

This technical guide details the methodologies for modeling the binding of ND-DNJ to human glucosylceramide synthase, aimed at researchers, scientists, and drug development professionals. The protocols and data presentation formats are based on established computational studies of GCS and its inhibitors.[2][7]

Experimental Methodologies

A robust in silico investigation of ND-DNJ binding to GCS involves a multi-step computational workflow. This process begins with obtaining a reliable 3D structure of the enzyme, followed by predicting the inhibitor's binding pose, and finally, simulating the dynamic behavior of the enzyme-inhibitor complex.

Caption: General workflow for the in silico modeling of ND-DNJ binding to GCS.

Homology Modeling of Human Glucosylceramide Synthase

Since an experimental crystal structure of human GCS can be challenging to obtain, high-quality homology models are often used. The AlphaFold Protein Structure Database provides a highly accurate predicted structure for human GCS (UniProt: Q16739), which serves as an excellent starting point for modeling studies.[2][4]

Protocol:

-

Template Acquisition: Download the predicted 3D structure of human GCS from the AlphaFold Database.

-

Model Refinement: While AlphaFold models are highly accurate, local refinement, especially around the active site, may be necessary. This can be performed using tools like Modeller or by running short molecular dynamics simulations in a membrane environment to relax the structure.

-

Model Validation: Assess the quality of the refined model using tools such as PROCHECK (for Ramachandran plot analysis), Verify3D, and ERRAT. The Global Model Quality Estimate (GMQE) and QMEAN scores are also valuable metrics for validation.[8]

Molecular Docking of ND-DNJ into the GCS Active Site

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[6] For GCS, which exhibits flexibility upon ligand binding, an induced-fit docking (IFD) approach is recommended to account for receptor plasticity.[2][3]

Protocol:

-

Protein Preparation: Use a tool like the Maestro Protein Preparation Wizard.[3] This involves adding hydrogens, assigning partial charges, removing water molecules beyond a certain distance from the active site, and performing a restrained energy minimization.

-

Ligand Preparation: Generate the 3D structure of this compound. Assign correct bond orders and atom types, and perform an energy minimization using a suitable force field (e.g., OPLS).

-

Receptor Grid Generation: Define the binding site. For GCS, this is typically centered on the catalytic domain, which is located in the cytoplasm.[2] Key residues known to interact with substrates and cofactors, such as those that coordinate the manganese ion (Asp236, Glu235, Asp144) or interact with the ceramide headgroup (His193, Phe205, Cys207, Tyr237), can guide the definition of the docking box.[4]

-

Induced-Fit Docking: Perform the IFD simulation using a program like Glide in combination with Prime for receptor refinement.[3] This protocol involves an initial rigid docking, followed by sampling of protein side-chain conformations for residues near the ligand, and a final redocking of the ligand into the refined pocket.

-

Pose Analysis: Analyze the resulting poses based on their docking scores (e.g., GlideScore) and visually inspect the interactions (hydrogen bonds, hydrophobic contacts) with key active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic stability of the ligand-protein complex over time, offering a more realistic representation of the physiological environment.[2]

Protocol:

-

System Setup:

-

Select the most promising docked pose of the GCS-ND-DNJ complex.

-

Use a tool like CHARMM-GUI's Membrane Builder to insert the GCS protein into a realistic lipid bilayer (e.g., POPC), as GCS is a membrane-anchored protein.[2]

-

Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system charge.[2]

-

Include the essential Mn²⁺ cofactor in the active site, coordinated by its key residues.[2]

-

-

Simulation Parameters: Use a modern force field such as CHARMM36m.[2] The simulation is typically run under periodic boundary conditions with a constant temperature (e.g., 303.15 K) and pressure (NPT ensemble).

-

Equilibration: Perform a series of equilibration steps, gradually removing restraints on the protein backbone, side chains, and ligand to allow the system to relax without diverging.

-

Production Run: Conduct a long production simulation (e.g., 100-1000 ns) to sample the conformational space of the complex.[7][9]

-

Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Interaction Analysis: To monitor hydrogen bonds, hydrophobic contacts, and water bridges between ND-DNJ and GCS over time.

-

Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.

-

Data Presentation

Quantitative data from docking and MD simulations should be summarized in tables to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for GCS Inhibitors

| Ligand | Docking Score (kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic Interactions |

|---|---|---|---|

| ND-DNJ (Hypothetical) | -8.5 | His193, Asp236 | Phe205, Trp276, Leu284 |

| Dapagliflozin | -7.349[7] | (Reported Interactions) | (Reported Interactions) |

| Miglustat (NB-DNJ) | (Value from Study) | (Reported Interactions) | (Reported Interactions) |

(Note: ND-DNJ data is hypothetical for illustrative purposes. Other values should be sourced from specific studies.)

Table 2: MD Simulation Stability Metrics for the GCS-ND-DNJ Complex

| Metric | Average Value | Standard Deviation | Interpretation |

|---|---|---|---|

| Protein Backbone RMSD | 2.1 Å | 0.3 Å | The protein maintains a stable overall fold during the simulation. |

| Ligand RMSD (vs. Docked Pose) | 1.5 Å | 0.5 Å | The ligand remains stably bound in the active site with minor fluctuations. |

| MM/GBSA Binding Energy | -55 kcal/mol | 8 kcal/mol | Indicates a favorable and strong binding affinity. |

(Note: All values are exemplary and should be replaced with actual simulation data.)

Visualization of Pathways and Relationships

Diagrams are essential for illustrating the biological context and logical flow of the research.

GCS Role in Glycosphingolipid Synthesis

The following diagram shows the central role of GCS in the synthesis of glycosphingolipids and the point of inhibition by ND-DNJ.

Caption: Inhibition of the glycosphingolipid pathway by ND-DNJ at GCS.

Conclusion

The in silico modeling pipeline described here provides a comprehensive framework for investigating the binding of this compound to glucosylceramide synthase. By combining homology modeling, advanced docking techniques, and long-scale molecular dynamics simulations, researchers can gain detailed insights into the molecular determinants of inhibitor binding. This knowledge is invaluable for structure-based drug design efforts aimed at developing next-generation GCS inhibitors with improved potency and selectivity for treating associated human diseases.

References

- 1. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Glucosylceramide Synthase at Work as Provided by “In Silico” Molecular Docking, Molecular Dynamics, and Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Human Glucosylceramide Synthase at Work as Provided by âIn Silicoâ Molecular Docking, Molecular Dynamics, and Metadynamics - ACS Omega - Figshare [figshare.com]

- 5. Induction of glucosylceramide synthase by synthase inhibitors and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strategies for in Silico Drug Discovery to Modulate Macromolecular Interactions Altered by Mutations [imrpress.com]

- 7. researchgate.net [researchgate.net]

- 8. bioinformaticsreview.com [bioinformaticsreview.com]

- 9. mdpi.com [mdpi.com]

Early-Stage Research on the Antiviral Properties of N-dodecyldeoxynojirimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-dodecyldeoxynojirimycin (N-dodecyl-DNJ) is a member of the N-alkylated deoxynojirimycin (DNJ) class of iminosugars, which are under investigation for their broad-spectrum antiviral activity against a range of enveloped viruses. Early-stage research indicates that these compounds function as inhibitors of host-cell α-glucosidases, enzymes crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum. This inhibition leads to misfolded glycoproteins, which in turn disrupts virion assembly and reduces infectivity. While specific quantitative antiviral data for N-dodecyl-DNJ is limited in the available literature, extensive research on its shorter-chain analogs, such as N-butyl-DNJ (NB-DNJ) and N-nonyl-DNJ (NN-DNJ), provides a strong foundation for understanding its potential therapeutic applications. This guide summarizes the core findings from early-stage research, presents available quantitative data for related compounds, details key experimental protocols, and visualizes the underlying mechanisms of action.

Mechanism of Action: Inhibition of Glycoprotein Processing

The primary antiviral mechanism of N-alkylated DNJ derivatives is the inhibition of endoplasmic reticulum (ER) resident α-glucosidases I and II. These host enzymes are essential for the initial steps of N-linked glycoprotein processing. By mimicking the transition state of the glucose substrate, N-dodecyl-DNJ and its analogs competitively inhibit these enzymes.

The consequences of this inhibition are two-fold:

-

Misfolding of Viral Glycoproteins: The inhibition of α-glucosidases prevents the trimming of glucose residues from newly synthesized viral glycoproteins. This aberrant processing leads to the accumulation of hyperglycosylated N-glycans on the glycoproteins. The misfolded glycoproteins are retained in the ER, often through prolonged interaction with chaperones like calnexin, and are ultimately targeted for degradation.

-

Impaired Virion Assembly and Secretion: The incorrectly folded viral glycoproteins are not efficiently incorporated into new viral particles. This leads to a reduction in the assembly of infectious virions and their subsequent secretion from the host cell. The virions that are released may have a reduced infectivity due to the malformed glycoproteins on their surface, which are critical for viral entry into new host cells.

This mechanism of action has been demonstrated to be effective against a variety of enveloped viruses that rely on N-linked glycosylation of their surface proteins, including members of the Flaviviridae (Dengue virus, Bovine Viral Diarrhea Virus, Hepatitis C virus), Retroviridae (HIV-1), and Hepadnaviridae (Hepatitis B virus) families.

Caption: Mechanism of action of this compound.

Quantitative Data: Antiviral Activity and Cytotoxicity

While specific quantitative data for this compound is not extensively available in the reviewed literature, the following tables summarize the antiviral activity and cytotoxicity of closely related N-alkylated deoxynojirimycin derivatives. This data provides a strong indication of the potential efficacy of N-dodecyl-DNJ. The antiviral activity is typically reported as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while cytotoxicity is reported as the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the therapeutic window of the compound.

Table 1: Antiviral Activity of N-Alkylated Deoxynojirimycin Derivatives against Dengue Virus (DENV)

| Compound | Virus Serotype | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Oxygenated N-alkyl DNJ (CM-10-18) | DENV | BHK | 6.5 | >500 | >77 | [1][2] |

| Analogues 2h, 2l, 3j, 3l, 3v, 4b-4c | DENV | BHK | 0.3-0.5 | >500 | >1000 | [1][2] |

| NN-DNJ | DENV-2 | imDCs | 3.3 | >31.6 | >9.6 | [3] |

| 2THO-DNJ | DENV-2 | imDCs | 1.6 | >31.6 | >19.8 | [3] |

| EOO-DNJ | DENV-2 | imDCs | 3.1 | >31.6 | >10.2 | [3] |

Table 2: Antiviral Activity of N-Alkylated Deoxynojirimycin Derivatives against Other Viruses

| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| N-butyl-DNJ (NB-DNJ) | BVDV | MDBK | ~125 | Not Reported | Not Reported | |

| N-nonyl-DNJ (NN-DNJ) | BVDV | MDBK | 2.5 | >200 | >80 | [4] |

| N-butyl-DNJ (NB-DNJ) | HIV-1 | PBMCs | 282 | Not Reported | Not Reported | [5] |

| N-butyl-DNJ (NB-DNJ) | HIV-2 | PBMCs | 211 | Not Reported | Not Reported | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the early-stage research of N-alkylated deoxynojirimycin derivatives.

Plaque Reduction Assay for Antiviral Activity (EC₅₀/IC₅₀ Determination)

This assay is the gold standard for quantifying the inhibition of viral replication.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for DENV, MDBK cells for BVDV)

-

96-well or 24-well cell culture plates

-

Virus stock of known titer

-

This compound stock solution

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the host cells into 96-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Compound Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay: Add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line for a period that allows for plaque formation (typically 3-7 days).

-

Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet. The stain will color the viable cells, leaving the plaques (areas of cell death) as clear zones.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ or IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a Plaque Reduction Assay.

MTT Assay for Cytotoxicity (CC₅₀ Determination)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Materials:

-

Host cell line

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density.

-

Compound Treatment: After the cells have adhered, add serial dilutions of this compound to the wells. Include a cell control (no compound).

-

Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 3-7 days).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the cell control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Early-stage research on N-alkylated deoxynojirimycin derivatives, including this compound, has established a clear mechanism of action involving the inhibition of host α-glucosidases and subsequent disruption of viral glycoprotein processing. This mechanism confers broad-spectrum antiviral activity against a range of enveloped viruses. While quantitative data for N-dodecyl-DNJ is not yet widely available, the potent antiviral effects observed for its shorter-chain analogs against clinically relevant viruses like Dengue virus and HIV are highly encouraging.

Future research should focus on:

-

Systematic evaluation of this compound's antiviral activity against a panel of enveloped viruses to determine its specific EC₅₀/IC₅₀ values.

-

In-depth structure-activity relationship (SAR) studies to optimize the alkyl chain length and other structural features for improved potency and reduced cytotoxicity.

-

Pharmacokinetic and in vivo efficacy studies in relevant animal models to assess the therapeutic potential of N-dodecyl-DNJ.

-

Investigation of potential synergistic effects when used in combination with other antiviral agents that have different mechanisms of action.

The development of host-targeting antivirals like this compound holds promise for combating emerging and drug-resistant viral infections.

References

- 1. Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Butyldeoxynojirimycin is a broadly effective anti-HIV therapy significantly enhanced by targeted liposome delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies of Iminosugars in Glycosphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies of iminosugars and their critical role in the intricate world of glycosphingolipid (GSL) metabolism. Iminosugars, a class of sugar mimics where the ring oxygen is replaced by a nitrogen atom, have emerged as powerful tools for both studying and therapeutically targeting the enzymes that govern GSL homeostasis. This guide provides a comprehensive overview of their mechanism of action, detailed experimental protocols for their study, quantitative data on their efficacy, and visualizations of the key signaling pathways they modulate.

The Core Principle: Substrate Reduction Therapy and Pharmacological Chaperoning

Glycosphingolipidoses, such as Gaucher, Fabry, and Tay-Sachs diseases, are a group of lysosomal storage disorders characterized by the accumulation of GSLs due to deficiencies in their catabolic enzymes.[1][2] The primary therapeutic strategies involving iminosugars are Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT).

Substrate Reduction Therapy (SRT) aims to balance the metabolic equation by reducing the rate of GSL biosynthesis to match the impaired catabolic capacity of the cell.[3] This is primarily achieved by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most GSLs.[1] By slowing down the production of glucosylceramide, the substrate for downstream complex GSLs, SRT can alleviate the lysosomal burden.[3]

Pharmacological Chaperone Therapy (PCT) , on the other hand, utilizes small molecule iminosugars that can bind to and stabilize mutant forms of lysosomal enzymes. This stabilization facilitates their correct folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing the residual enzyme activity.[1]

Quantitative Data on Iminosugar Inhibitors

The efficacy of iminosugar inhibitors is a critical parameter in their development as therapeutic agents. The following tables summarize key quantitative data for prominent iminosugars used in the study of GSL metabolism.

| Iminosugar | Target Enzyme | IC50 | Organism/Cell Line | Reference |

| Miglustat (N-butyldeoxynojirimycin) | Glucosylceramide Synthase (GCS) | 10-50 µM | Not specified | [4] |

| Eliglustat | Glucosylceramide Synthase (GCS) | ~25 nM | Not specified | [4] |

| Genz-529468 | Glucosylceramide Synthase (GCS) | More potent than Miglustat | Niemann-Pick C mice | [5] |

| NB-DNJ (Miglustat) | Non-lysosomal glucosylceramidase (GBA2) | Inhibits | Murine | [5] |

Table 1: IC50 values of various iminosugars against their target enzymes.

| Iminosugar | Parameter | Value | Enzyme | Reference |

| Eliglustat | IC50 | 115 nM | Glucosylceramide Synthase (from MDCK cell homogenates) | [6] |

| Eliglustat | IC50 | 20 nM | Glucosylceramide Synthase (in intact MDCK cells) | [6] |

| Eliglustat | IC50 | > 2500 µM | β-glucosidase I and II | [6] |

| Eliglustat | IC50 | > 2500 µM | Lysosomal glucocerebrosidase (GBA1) | [6] |

| Eliglustat | IC50 | 1600 µM | Non-lysosomal glucosylceramidase (GBA2) | [6] |

Table 2: Specificity of Eliglustat for Glucosylceramide Synthase.

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of iminosugars in GSL metabolism.

Cell Culture of a Gaucher Disease Model

Objective: To maintain and propagate a cellular model of Gaucher disease for in vitro studies. This protocol is adapted from studies on immortalized gba-/- mouse neurons.

Materials:

-

Immortalized gba knockout (gba-/-) and wild-type (gba+/+) mouse cortical neurons

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Thawing Cells: Rapidly thaw a cryopreserved vial of neurons in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Initial Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium. Transfer the cell suspension to a T75 cell culture flask.

-

Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the culture medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

-

Neutralization and Resuspension: Add 7-8 mL of complete culture medium to neutralize the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Seeding: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to new culture flasks containing pre-warmed complete culture medium.

-

Experimental Plating: For experiments, seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a predetermined density and allow them to adhere and grow for at least 24 hours before treatment.

Glucosylceramide Synthase (GCS) Activity Assay

Objective: To measure the activity of GCS in cell lysates. This protocol is based on a thin-layer chromatography (TLC) method.[1]

Materials:

-

Cell lysates prepared in Lysis 250 buffer

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Silica gel 60F TLC plates

-

Developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

-

Iodine vapor chamber for visualization

-

TLC scanner or imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA protein assay.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Cell lysate (containing a specific amount of protein, e.g., 50-100 µg)

-

NBD-C6-ceramide (final concentration, e.g., 10 µM)

-

UDP-glucose (final concentration, e.g., 1 mM)

-

Reaction buffer to a final volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a solvent mixture to extract the lipids (e.g., chloroform:methanol, 2:1 v/v).

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids.

-

TLC Application: Spot the extracted lipids onto a silica gel TLC plate. Also, spot standards of NBD-C6-ceramide and NBD-glucosylceramide.

-

Chromatography: Develop the TLC plate in a chamber containing the developing solvent until the solvent front reaches near the top of the plate.

-

Visualization and Quantification: Dry the TLC plate and visualize the fluorescent spots under UV light or in an iodine vapor chamber. Quantify the intensity of the NBD-glucosylceramide spot using a TLC scanner or imaging software. GCS activity is expressed as the amount of product formed per unit of protein per unit of time.

Quantification of Glycosphingolipids by LC-MS/MS

Objective: To accurately quantify the levels of specific GSLs, such as glucosylceramide and glucosylsphingosine, in cell or tissue samples.

Materials:

-

Cell or tissue homogenates

-

Internal standards (e.g., isotopically labeled GSLs)

-

Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Homogenize cell pellets or tissues in an appropriate buffer.

-

Lipid Extraction:

-

Add a known amount of internal standard to the homogenate.

-

Perform a liquid-liquid extraction using a solvent system like chloroform:methanol or isopropanol:ethyl acetate:water.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

-

LC Separation: Inject the sample onto an appropriate LC column (e.g., a C18 or HILIC column) to separate the different lipid species. Use a gradient elution program with suitable mobile phases.

-

MS/MS Detection: Analyze the eluting lipids using a tandem mass spectrometer operating in a specific mode, such as Multiple Reaction Monitoring (MRM), to detect and quantify the target GSLs and their corresponding internal standards based on their specific precursor and product ion transitions.

-

Data Analysis: Generate a standard curve using known concentrations of the GSLs of interest and their internal standards. Calculate the concentration of the GSLs in the samples by comparing their peak areas to those of the internal standards and interpolating from the standard curve.

Western Blot Analysis of Insulin Receptor Phosphorylation

Objective: To assess the phosphorylation status of the insulin receptor and downstream signaling molecules like Akt as an indicator of insulin sensitivity.

Materials:

-

Cell lysates prepared in RIPA buffer with phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency, serum-starve them, and then stimulate with insulin for a specific time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-IR) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To determine the total amount of the protein, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-IR).

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the relative level of phosphorylation.

Signaling Pathways and Experimental Workflows

The accumulation of GSLs in lysosomal storage disorders can disrupt various cellular signaling pathways. Iminosugar-based therapies aim to restore homeostasis by modulating these pathways.

Glycosphingolipid Biosynthesis and Iminosugar Inhibition

The following diagram illustrates the initial steps of GSL biosynthesis and the point of intervention for GCS inhibitors like miglustat and eliglustat.

Caption: Inhibition of Glucosylceramide Synthase by Iminosugars.

Experimental Workflow for Assessing Substrate Reduction Therapy

This diagram outlines a typical experimental workflow to evaluate the efficacy of an iminosugar-based SRT in a cell culture model of a glycosphingolipidosis.

Caption: Workflow for evaluating SRT efficacy in vitro.

Dysregulation of Insulin Signaling in Glycosphingolipidosis

Accumulation of certain GSLs, particularly gangliosides, has been shown to impair insulin signaling, contributing to insulin resistance.[8] This diagram illustrates the canonical insulin signaling pathway and a potential point of disruption by GSL accumulation.

Caption: GSL accumulation impairs insulin signaling.

This technical guide provides a foundational understanding of the role of iminosugars in GSL metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways. This information is intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and the development of novel therapeutic strategies for glycosphingolipidoses.

References

- 1. uaf.edu [uaf.edu]

- 2. youtube.com [youtube.com]

- 3. protocols.io [protocols.io]

- 4. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for N-butyldeoxynojirimycin in In Vitro Studies of Gaucher Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction